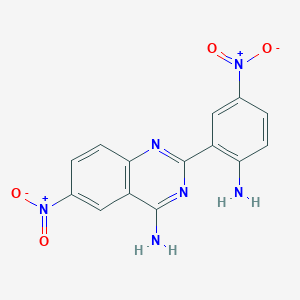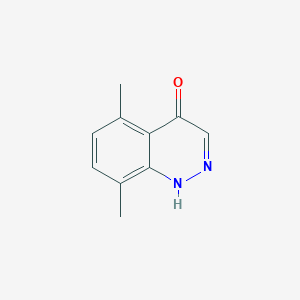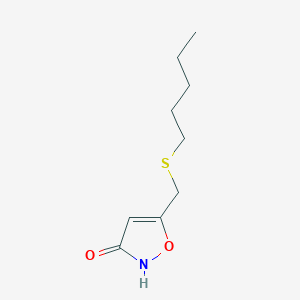
4-Methoxypyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyrimidine-5-carboxamide typically involves the amidation of a carboxylic acid substrate. One common method includes the catalytic amidation of carboxylic acids using reagents such as chlorotriazine family members, which work efficiently in both methanol (MeOH) and tetrahydrofuran (THF) as solvents . Another method involves the methoxylation reaction, where methanol and sodium hydroxide are used to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of amidation and methoxylation reactions can be scaled up for industrial applications, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxypyrimidine-5-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to changes in the compound’s structure.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as chlorotriazine.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanol, sodium hydroxide, and chlorotriazine family members. These reactions are typically carried out under mild conditions to ensure high yields and minimal side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions typically yield carboxamide derivatives, while methoxylation reactions produce methoxy-substituted pyrimidines .
Applications De Recherche Scientifique
4-Methoxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes . This inhibition can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects for diseases such as cancer and neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
4-Methoxypyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
4-Amino-2,6-dimethoxypyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,4-Dichloro-5-methylpyrimidine: This compound undergoes different chemical reactions and has unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
911461-30-8 |
|---|---|
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-4(5(7)10)2-8-3-9-6/h2-3H,1H3,(H2,7,10) |
Clé InChI |
YEVRPHYQWOHHDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)


![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide](/img/structure/B12921280.png)


![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)


![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)

